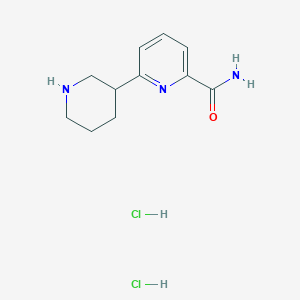

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODNFIJKTXYNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .

Analyse Chemischer Reaktionen

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Wissenschaftliche Forschungsanwendungen

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Drug Development: This compound is used as a building block in the synthesis of various pharmaceutical agents.

Material Synthesis: It is employed in the development of new materials with specific properties for industrial applications.

Biological Studies: The compound is used in biological research to study its effects on different biological systems and pathways.

Wirkmechanismus

The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s piperidinyl and carboxamide groups distinguish it from halogenated analogs (e.g., 6-chloro-2-iodo-3-methylpyridine), which are often intermediates in synthesis .

Salt Form Comparisons: Hydrochloride vs. Dihydrochloride

The choice of salt form significantly impacts physicochemical properties:

For example, levocetirizine dihydrochloride (an antihistamine) utilizes the dihydrochloride form to improve solubility and efficacy, a strategy likely applicable to 6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride .

Molecular and Functional Comparison Table

Biologische Aktivität

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride features a piperidine ring attached to a pyridine carboxamide moiety. This unique combination contributes to its biological activity and potential therapeutic applications.

The precise mechanism of action for 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is not fully elucidated; however, it is known to interact with various molecular targets, including receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects in different contexts.

1. Receptor Modulation

Research indicates that compounds similar to 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride exhibit significant activity against various receptors. For instance, it has been studied as a potential dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neurodegenerative diseases .

2. Anticancer Potential

Several studies have highlighted the compound's potential in cancer therapy. It has shown activity against various cancer cell lines by modulating neurotransmitter systems and inhibiting tumor growth pathways.

3. Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its ability to bind to specific receptors may help in the development of therapies aimed at conditions such as Alzheimer's disease and Parkinson's disease .

Research Applications

6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is utilized in various research domains:

- Drug Development : It serves as an intermediate in synthesizing pharmaceutical agents, contributing to novel drug formulations.

- Material Synthesis : The compound is also employed in creating advanced materials with specific properties for industrial applications.

Case Study 1: Analgesic Activity

A study focused on a series of piperidine-based compounds, including derivatives of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride, demonstrated broad-spectrum analgesic activity in animal models of nociceptive and neuropathic pain. The lead compound exhibited significant efficacy compared to standard analgesics, highlighting its potential for pain management therapies .

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines have shown that 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride can inhibit cell proliferation and induce apoptosis. The compound was tested against several cancer types, demonstrating promising results that warrant further investigation into its mechanisms and therapeutic potential.

Comparative Analysis

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride | Piperidine and pyridine structure | Analgesic, anticancer activity |

| KSK67 | Similar piperidine core | Dual receptor activity |

| Pitolisant | H3 receptor antagonist | Approved for narcolepsy |

This table illustrates the diversity within this structural class while emphasizing the unique properties of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.